2-Hydroxy-2-(trifluoromethyl)butyric acid
Overview
Description
2-Hydroxy-2-(trifluoromethyl)butyric acid is a substance used in laboratory chemicals and for the manufacture of other substances. It is also used in scientific research and development . The substance appears as white to pale yellow crystals or powder .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-2-(trifluoromethyl)butyric acid is C5H7F3O3 . The InChI code is 1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
2-Hydroxy-2-(trifluoromethyl)butyric acid is a solid substance . It appears as white to pale yellow crystals or powder . The substance is hygroscopic .Scientific Research Applications
Ester Synthesis and Enzyme Reactions : The compound has been used in the synthesis of optically active esters like R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate for angiotensin-converting enzyme inhibitors (Li, 2003).
Electrochemical Oxidation : In a study on the electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid, it was shown that the process yields 2,3-bis(trifluoromethyl)-1,4-butanediol and 2-trifluoromethylated alcohols through crossed Kolbe reactions (Kubota et al., 1987).
Kinetics and Oxidation Mechanism : A study focused on the kinetics and mechanism of oxidation of hydroxy butyric acid salts by ditelluratocuprate(III) in an alkaline medium, highlighting the importance of the hydroxyl group's position in reaction rates (Shan et al., 2003).
Biocatalyst Viability and Productivity : Research into the bio-based polymer industry showed that 2,2-bis(hydroxymethyl)butyric acid, derived from processes involving 2-hydroxy-2-(trifluoromethyl)butyric acid, can be efficiently produced using Corynebacterium sp. (Sayed et al., 2017).
Butyric Acid Production from Biomass : A study demonstrated the efficient production of butyric acid from Jerusalem artichoke using immobilized Clostridium tyrobutyricum, highlighting the role of substrates like 2-hydroxy butyric acid in bioconversion processes (Huang et al., 2011).
Synthesis of Fluorinated Pyridine Derivatives : Research also includes the synthesis of novel fluorinated compounds, such as 2-(trifluoromethyl)nicotinic acid derivatives, for which 2-hydroxy-2-(trifluoromethyl)butyric acid derivatives can serve as precursors (Kiss et al., 2008).
Differentiation of Erythroleukemic Cells : Butyric acid has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells, highlighting its potential in cancer treatment (Leder & Leder, 1975).
Safety And Hazards
2-Hydroxy-2-(trifluoromethyl)butyric acid is classified as Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, and STOT SE 3 according to the GHS-US classification . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAIGRGCRIKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379390 | |
Record name | 2-hydroxy-2-(trifluoromethyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(trifluoromethyl)butyric acid | |
CAS RN |
114645-35-1 | |
Record name | 2-hydroxy-2-(trifluoromethyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-2-(trifluoromethyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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